- Novel use of thienopyrimidines and their preparation, pharmaceutical compositions and use in the treatment of inflammatory diseases, World Intellectual Property Organization, , ,
Cas no 92241-87-7 (3-Methoxy-4-nitrobenzamide)

3-Methoxy-4-nitrobenzamide structure
Produktname:3-Methoxy-4-nitrobenzamide
3-Methoxy-4-nitrobenzamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzamide, 3-methoxy-4-nitro-
- 3-METHOXY-4-NITROBENZAMIDE
- 3-(methyloxy)-4-nitrobenzamide
- 3-methoxy-4-nitro-benzamide
- 3-Methoxy-4-nitro-benzoesaeure-amid
- 3-methoxy-4-nitro-benzoic acid amide
- Benzamide,3-methoxy-4-nitro
- 3-Methoxy-4-nitrobenzamide (ACI)
- HBEDVMJPLSCWPI-UHFFFAOYSA-N
- DA-23444
- 92241-87-7
- CHEMBL468432
- E82301
- SCHEMBL223645
- AKOS015991587
- NF-0718
- EN300-136598
- DTXSID80453833
- CS-0188790
- MFCD18398357
- 3-Methoxy-4-nitrobenzamide
-
- Inchi: 1S/C8H8N2O4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3,(H2,9,11)
- InChI-Schlüssel: HBEDVMJPLSCWPI-UHFFFAOYSA-N
- Lächelt: O=C(C1C=C(OC)C([N+](=O)[O-])=CC=1)N
Berechnete Eigenschaften
- Genaue Masse: 196.04800
- Monoisotopenmasse: 196.04840674g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 2
- Komplexität: 238
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topologische Polaroberfläche: 98.1Ų
Experimentelle Eigenschaften
- Dichte: 1.4±0.1 g/cm3
- Siedepunkt: 363.3±32.0 °C at 760 mmHg
- Flammpunkt: 173.5±25.1 °C
- PSA: 99.13000
- LogP: 2.10970
- Dampfdruck: 0.0±0.8 mmHg at 25°C
3-Methoxy-4-nitrobenzamide Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Methoxy-4-nitrobenzamide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259460-1g |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 98% | 1g |
¥226.00 | 2024-04-25 | |
eNovation Chemicals LLC | Y1253992-10g |
Benzamide, 3-methoxy-4-nitro- |
92241-87-7 | 98% | 10g |
$180 | 2024-06-07 | |
TRC | M493048-500mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 500mg |
$ 160.00 | 2022-06-03 | ||
Apollo Scientific | OR303912-500mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 500mg |
£80.00 | 2024-05-26 | ||
Apollo Scientific | OR303912-1g |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 1g |
£95.00 | 2024-05-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259460-5g |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 98% | 5g |
¥626.00 | 2024-04-25 | |
Alichem | A015001168-500mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 97% | 500mg |
$806.85 | 2023-08-31 | |
Enamine | EN300-136598-10000mg |
3-methoxy-4-nitrobenzamide |
92241-87-7 | 95.0% | 10000mg |
$291.0 | 2023-09-30 | |
Enamine | EN300-136598-100mg |
3-methoxy-4-nitrobenzamide |
92241-87-7 | 95.0% | 100mg |
$19.0 | 2023-09-30 | |
eNovation Chemicals LLC | Y1253992-250mg |
Benzamide, 3-methoxy-4-nitro- |
92241-87-7 | 98% | 250mg |
$65 | 2024-06-07 |
3-Methoxy-4-nitrobenzamide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , 1,4-Dioxane ; 0 °C; 5 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Thionyl chloride Solvents: Water ; 30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C
Referenz
- Preparation of pyridyl-thiazolyl inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Thionyl chloride Solvents: Water ; 30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 80 °C; 30 min, 0 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 80 °C; 30 min, 0 °C
Referenz
- Preparation of tricyclic inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine , Ammonium chloride , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 3 h, rt
Referenz
- Preparation of heterocyclic compounds as STING agonists and methods of use, United States, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight
Referenz
- Preparation of thiazolone compounds for inhibiting hYAK3 proteins, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight, > 0 °C
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight, > 0 °C
Referenz
- Preparation of thiazolones for use as PI3 kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Water ; overnight, 50 °C
Referenz
- Preparation of heterocyclic compounds as STING modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0.5 h, 0 °C
1.2 Reagents: Ammonium hydroxide ; 1 h, 0 °C
1.3 Reagents: Water
1.2 Reagents: Ammonium hydroxide ; 1 h, 0 °C
1.3 Reagents: Water
Referenz
- Phosphine oxide derivative, preparation method therefor and application thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Heteroarylalkyne compounds for targeting mutant of p53 and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ; 2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
Referenz
- Spiropyrrolidine derivatives as MDM2 antagonists and their preparation and use for the treatment of solid tumors, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ; 2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
Referenz
- Preparation of spiroindolinone pyrrolidines as antagonists of Mdm2 interactions for cancer treatment, United States, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; 0 °C; 1 h
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 10 min, 0 °C; 5 min; overnight
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 10 min, 0 °C; 5 min; overnight
Referenz
- Development of serine protease inhibitors displaying a multicentered short (<2.3 Å) hydrogen bond binding mode: Inhibitors of urokinase-type plasminogen activator and factor XaJournal of Medicinal Chemistry, 2001, 44(17), 2753-2771,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ; 30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C
Referenz
- Preparation of bisthiazole inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
Referenz
- Preparation of triazolone compounds as mPGES-1 inhibitors for treating pain, inflammation, and other mPGES-1-mediated disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , Water ; rt
Referenz
- Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZBioorganic & Medicinal Chemistry Letters, 2009, 19(2), 524-527,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: 1,2-Dimethoxyethane ; 2 h, 69 - 72 °C; 72 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 10 - 15 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 10 - 15 °C
Referenz
- Preparation of [1,2,3]triazolo[4,5-d]pyrimidine compounds as purine receptor antagonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ; 2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
Referenz
- Spiroindolinone pyrrolidines as antagonists of MDM2 interactions and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , 1,4-Dioxane ; 0 °C; 5 h, rt
Referenz
- Thienopyrimidines for pharmaceutical compositions and their preparation and use as kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Methanol ; overnight, 80 °C; 80 °C → rt; 0 °C
Referenz
- Preparation of fused bicyclic derivatives of 2,4-diaminopyrimidine as ALK and c-Met kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
Referenz
- Preparation of nicotinamides, their use as NO production promoters and/or NO synthetase activators, and pharmaceutical compositions thereof for treatment of peripheral arterial occlusion, Japan, , ,
3-Methoxy-4-nitrobenzamide Raw materials
3-Methoxy-4-nitrobenzamide Preparation Products
3-Methoxy-4-nitrobenzamide Verwandte Literatur
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
5. Book reviews
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